molecular formula C23H13Cl2FN4O3 B2910776 3-(3-Chloro-4-fluorophenyl)-1-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]quinazoline-2,4-dione CAS No. 852454-24-1

3-(3-Chloro-4-fluorophenyl)-1-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]quinazoline-2,4-dione

Cat. No.: B2910776
CAS No.: 852454-24-1
M. Wt: 483.28
InChI Key: FRLJRNIKOMUQIR-UHFFFAOYSA-N
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Description

This compound features a quinazoline-2,4-dione core substituted with a 3-chloro-4-fluorophenyl group at the 3-position and a 7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-ylmethyl group at the 1-position. The pyrido[1,2-a]pyrimidin-4-one moiety contributes to conformational rigidity and may influence bioavailability due to its planar structure .

Properties

CAS No.

852454-24-1

Molecular Formula

C23H13Cl2FN4O3

Molecular Weight

483.28

IUPAC Name

3-(3-chloro-4-fluorophenyl)-1-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]quinazoline-2,4-dione

InChI

InChI=1S/C23H13Cl2FN4O3/c24-13-5-8-20-27-14(9-21(31)29(20)11-13)12-28-19-4-2-1-3-16(19)22(32)30(23(28)33)15-6-7-18(26)17(25)10-15/h1-11H,12H2

InChI Key

FRLJRNIKOMUQIR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=CC(=O)N4C=C(C=CC4=N3)Cl)C5=CC(=C(C=C5)F)Cl

solubility

not available

Origin of Product

United States

Biological Activity

3-(3-Chloro-4-fluorophenyl)-1-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]quinazoline-2,4-dione is a complex quinazoline derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of the compound is C19H14ClFN3O2C_{19}H_{14}ClFN_3O_2 with a molecular weight of approximately 373.79 g/mol. The structure features a quinazoline core, which is known for its significant biological activity.

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assays
In a study evaluating the cytotoxic effects of quinazolinone derivatives, compounds demonstrated significant inhibition of cell proliferation in several cancer cell lines (e.g., MCF-7, PC3). The IC50 values for some derivatives were reported as follows:

CompoundCell LineIC50 (μM)
A3PC310
A5MCF-710
A6HT-2912

These results suggest that the presence of specific substituents on the quinazoline structure can enhance its anticancer efficacy .

Antibacterial and Antifungal Activity

Quinazoline derivatives are also known for their antibacterial and antifungal properties. Compounds with similar structures have shown effectiveness against various bacterial strains and fungi. For instance, certain thiazole-containing quinazoline derivatives displayed notable antibacterial activity against resistant strains .

The biological activity of the compound is attributed to its ability to interact with specific biological targets:

  • Inhibition of Kinases : Quinazolines often act as kinase inhibitors, which are crucial in cancer cell signaling pathways.
  • DNA Intercalation : Some derivatives may intercalate into DNA, disrupting replication and transcription processes.
  • Apoptosis Induction : The compound may induce programmed cell death in malignant cells through various pathways.

Safety and Toxicity

While the therapeutic potential is significant, understanding the safety profile is crucial. Preliminary studies on related compounds suggest that while they exhibit potent biological activity, careful evaluation of toxicity is necessary to mitigate adverse effects during clinical applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related molecules from the evidence:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound: 3-(3-Chloro-4-fluorophenyl)-1-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]quinazoline-2,4-dione Quinazoline-2,4-dione 3-Chloro-4-fluorophenyl; 7-chloro-pyrido[1,2-a]pyrimidin-4-one methyl ~500 (estimated) Rigid planar structure; halogen substituents for enhanced binding; potential anticancer
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine Quinazolinamine 3-Chloro-4-fluorophenyl; morpholinylpropoxy; methoxy 446.90 Safety data available (CAS 184475-35-2); likely kinase inhibitor
3-(2-Chloroethyl)-2,4(1H,3H)-quinazolinedione Quinazoline-2,4-dione 2-Chloroethyl ~215 (estimated) Simpler substituent; lower molecular weight; potential for prodrug design
4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl]-piperidinium nitrate Pyrido[1,2-a]pyrimidin-4-one Fluoro-benzisoxazolyl; piperidinium nitrate ~550 (estimated) Crystallographic data (R = 0.067); charged nitrate group for solubility
AA-115/APG-115 (MDM2 Inhibitor) Spirooxindole Chloro-fluorophenyl; dispiro[cyclohexane-pyrrolidine-indoline] ~650 (estimated) High MDM2 affinity (Ki < 1 nM); oral bioavailability; in clinical trials

Key Structural and Functional Insights :

Core Flexibility vs. The pyrido[1,2-a]pyrimidin-4-one group in the target compound and ’s compound introduces planar rigidity, which may improve DNA intercalation or kinase inhibition .

Halogen Effects :

  • The 3-chloro-4-fluorophenyl group in the target compound and ’s analog enhances hydrophobicity and π-π stacking, similar to the chloro-fluorophenyl groups in AA-115/APG-115 .
  • ’s compound uses multiple fluorines on pyrimidine, suggesting halogen placement critically affects electronic properties and target selectivity.

Pharmacological Potential: While AA-115/APG-115 demonstrates robust in vivo efficacy , the target compound’s lack of clinical data necessitates further studies to evaluate its therapeutic profile. Safety data for ’s quinazolinamine (e.g., first aid measures) highlights the importance of substituent choice in reducing toxicity .

Synthetic Accessibility :

  • The pyrido[1,2-a]pyrimidin-4-one moiety in the target compound may complicate synthesis compared to simpler quinazoline derivatives (e.g., ’s 3-(2-chloroethyl)-quinazolinedione) .

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